Cas no 25947-11-9 (2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid)
2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid
- (4-OXO-3,4-DIHYDRO-PHTHALAZIN-1-YL)-ACETIC ACID
- (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid
- 1-Phthalazineaceticacid, 3,4-dihydro-4-oxo-
- 2-(4-oxo-3H-phthalazin-1-yl)acetic acid
- (4-oxo-3,4-dihydro-1-phthalazinyl)acetic acid
- 1,2-Dihydro-1-oxophthalazin-4-ylacetic acid
- 1-Carboxymethyl-phthalazon-(4)
- 2-(3,4-DIHYDRO-2 H-QUINOLINE-1-CARBONYL)-CYCLOHEXANECARBOXYLIC ACID
- 3,4-Dihydro-4-oxo-1-phthalazineacetic acid
- 3,4-dihydro-4-oxo-phthalazineacetic acid
- 4-carboxymethyl-1(2H)-phthalazinone
- NSC 408027
- 1-PHTHALAZINEACETIC ACID, 3,4-DIHYDRO-4-OXO-
- 3,4-Dihydro-4-oxophthalazine-1-acetic acid
- ZEDQLIHBPGNGEC-UHFFFAOYSA-N
- (1,2-Dihydro-1-Oxophthalazin-4-Yl) Acetic Acid
- 2-(4-Oxidanylidene-3~{h}-Phthalazin-1-Yl)etha
- SMR000145739
- Q27455908
- CCG-125107
- 5OF
- Maybridge1_004772
- HMS1376F15
- SY041940
- ChemDiv2_002589
- HMS555A20
- AB00993764-01
- AKOS005511970
- EN300-07250
- BRD-K75649329-001-09-4
- NSC408027
- 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid, AldrichCPR
- BRD-K75649329-001-06-0
- PB30600
- 2-(4-Oxidanylidene-3~{h}-Phthalazin-1-Yl)ethanoic Acid
- HMS1703A20
- CS-0052406
- W-206995
- AKOS000112004
- A818099
- SCHEMBL5717747
- HMS2520G19
- SR-01000501956
- FT-0608687
- SDCCGMLS-0066141.P001
- AMY12291
- EU-0087353
- DTXSID70324942
- NSC-408027
- 25947-11-9
- 1-Phthalazineaceticacid,3,4-dihydro-4-oxo-
- phthalazon-4-yl-acetic acid
- MLS000551814
- SR-01000501956-1
- MFCD00085017
- Oprea1_179587
- Z56871698
- 2-(4-oxo-3H-phthalazin-1-yl)acetic acid;2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid
- CHEMBL1411440
- STK587907
- (4-oxo-3H-phthalazin-1-yl)acetic acid
- DB-046798
- (4-hydroxyphthalazin-1-yl)acetic acid
- STK393539
- ALBB-010215
- 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid
-
- MDL: MFCD00085017
- Inchi: 1S/C10H8N2O3/c13-9(14)5-8-6-3-1-2-4-7(6)10(15)12-11-8/h1-4H,5H2,(H,12,15)(H,13,14)
- InChI Key: ZEDQLIHBPGNGEC-UHFFFAOYSA-N
- SMILES: O=C1C2C=CC=CC=2C(CC(=O)O)=NN1
Computed Properties
- Exact Mass: 204.05300
- Monoisotopic Mass: 204.053
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 325
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 0.7
- Topological Polar Surface Area: 78.8
Experimental Properties
- Density: 1.48±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 179-181 ºC
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.681
- Solubility: Slightly soluble (3.1 g/l) (25 º C),
- PSA: 83.05000
- LogP: 0.55020
2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazard Category Code: 36/37/38-51-36
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,Room Temperature
- Risk Phrases:R36/37/38
2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YT372-1g |
2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid |
25947-11-9 | 95+% | 1g |
808.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YT372-100mg |
2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid |
25947-11-9 | 95+% | 100mg |
227CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YT372-250mg |
2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid |
25947-11-9 | 95+% | 250mg |
497CNY | 2021-05-07 | |
| Chemenu | CM107647-5g |
1-phthalazineacetic acid, 3,4-dihydro-4-oxo- |
25947-11-9 | 97% | 5g |
$275 | 2021-08-06 | |
| Chemenu | CM107647-10g |
1-phthalazineacetic acid, 3,4-dihydro-4-oxo- |
25947-11-9 | 97% | 10g |
$440 | 2021-08-06 | |
| Chemenu | CM107647-250mg |
1-phthalazineacetic acid, 3,4-dihydro-4-oxo- |
25947-11-9 | 97% | 250mg |
$77 | 2024-07-28 | |
| Chemenu | CM107647-1g |
1-phthalazineacetic acid, 3,4-dihydro-4-oxo- |
25947-11-9 | 97% | 1g |
$92 | 2024-07-28 | |
| Chemenu | CM107647-5g |
1-phthalazineacetic acid, 3,4-dihydro-4-oxo- |
25947-11-9 | 97% | 5g |
$290 | 2024-07-28 | |
| Ambeed | A866021-100mg |
2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid |
25947-11-9 | 95% | 100mg |
$30.0 | 2025-02-24 | |
| Ambeed | A866021-250mg |
2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid |
25947-11-9 | 95% | 250mg |
$37.0 | 2025-02-24 |
2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid Suppliers
2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid
Recent Advances in the Study of 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid (CAS: 25947-11-9)
2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid (CAS: 25947-11-9) is a phthalazine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive compounds and its direct pharmacological effects. This research brief consolidates the latest findings on this compound, highlighting its synthetic utility, mechanism of action, and potential applications in drug development.
One of the most notable advancements in the study of 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid is its application in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a class of drugs that have shown promise in the treatment of various cancers, particularly those with BRCA mutations. Researchers have demonstrated that this compound serves as a crucial building block in the development of novel PARP inhibitors, owing to its ability to mimic the nicotinamide moiety of NAD+, a substrate for PARP enzymes. Recent synthetic methodologies have optimized the yield and purity of this intermediate, facilitating its use in large-scale drug production.
In addition to its role in PARP inhibitor synthesis, 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid has been investigated for its anti-inflammatory properties. A 2023 study published in the Journal of Medicinal Chemistry revealed that derivatives of this compound exhibit significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism appears to involve modulation of the NF-κB signaling pathway, suggesting potential applications in the treatment of chronic inflammatory diseases. These findings have spurred further research into structure-activity relationships to enhance the compound's therapeutic efficacy.
The pharmacokinetic profile of 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid has also been a subject of recent investigation. Advanced analytical techniques, including LC-MS/MS and NMR spectroscopy, have been employed to characterize its metabolic stability and distribution in biological systems. Studies indicate that the compound demonstrates favorable oral bioavailability and tissue penetration, although its relatively short half-life presents a challenge for sustained therapeutic effects. Current research is focused on prodrug strategies and formulation approaches to address this limitation.
From a safety perspective, toxicological evaluations of 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid have shown an acceptable profile in preclinical models. Acute toxicity studies in rodents revealed no significant adverse effects at therapeutic doses, while genotoxicity assays were negative. However, researchers caution that chronic exposure studies are still needed to fully assess the compound's safety profile, particularly regarding potential off-target effects on other NAD+-dependent enzymes.
Looking forward, the versatility of 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid continues to inspire novel research directions. Recent computational studies have explored its potential as a scaffold for developing inhibitors of other enzyme targets, including histone deacetylases (HDACs) and sirtuins. Additionally, its fluorescent properties have been investigated for potential applications in bioimaging and diagnostic assays. These diverse applications underscore the compound's importance in both pharmaceutical development and chemical biology research.
In conclusion, 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid (CAS: 25947-11-9) represents a multifaceted compound with growing significance in medicinal chemistry. Its established role in PARP inhibitor synthesis, emerging anti-inflammatory properties, and potential for diverse therapeutic applications make it a valuable subject for ongoing research. As synthetic methodologies advance and our understanding of its biological activities deepens, this compound is poised to contribute significantly to the development of novel therapeutic agents in the coming years.
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